

Spectroscopic Profile of Methyl 5-Isoquinolinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-isooquinolinecarboxylate**

Cat. No.: **B169681**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **methyl 5-isooquinolinecarboxylate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

Methyl 5-isooquinolinecarboxylate ($C_{11}H_9NO_2$) is a derivative of isoquinoline, a structural motif present in numerous natural products and pharmacologically active molecules. The precise characterization of this compound is crucial for its application in synthetic chemistry and drug design. This guide presents a consolidated summary of its spectral properties to aid in its identification and utilization.

Spectral Data Summary

The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and mass spectrometry for **methyl 5-isooquinolinecarboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-
Data Not Available	-	-	-

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
Data Not Available	-

Note: Experimentally determined ^1H and ^{13}C NMR data for **methyl 5-isoquinolinecarboxylate** are not readily available in the public domain as of the last update. The tables are provided as a template for data population once available.

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

Frequency (cm $^{-1}$)	Intensity	Assignment
Data Not Available	-	C=O stretch (ester)
Data Not Available	-	C=N stretch (isoquinoline)
Data Not Available	-	C=C stretch (aromatic)
Data Not Available	-	C-H stretch (aromatic)
Data Not Available	-	C-O stretch (ester)
Data Not Available	-	C-H bend (aromatic)

Note: Specific experimental IR absorption frequencies for **methyl 5-isoquinolinecarboxylate** are not currently available in surveyed literature.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Ion
188.07060	[M+H] ⁺
210.05254	[M+Na] ⁺
186.05604	[M-H] ⁻
205.09714	[M+NH ₄] ⁺
226.02648	[M+K] ⁺
170.06058	[M+H-H ₂ O] ⁺
187.06277	[M] ⁺

Data sourced from predicted values.

Experimental Protocols

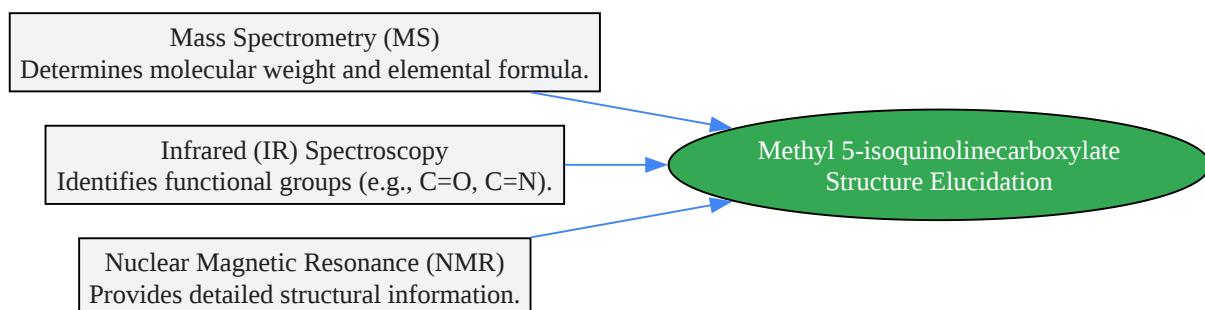
Detailed experimental protocols for acquiring the spectral data are outlined below. These represent standard methodologies and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

A sample of **methyl 5-isoquinolincarboxylate** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

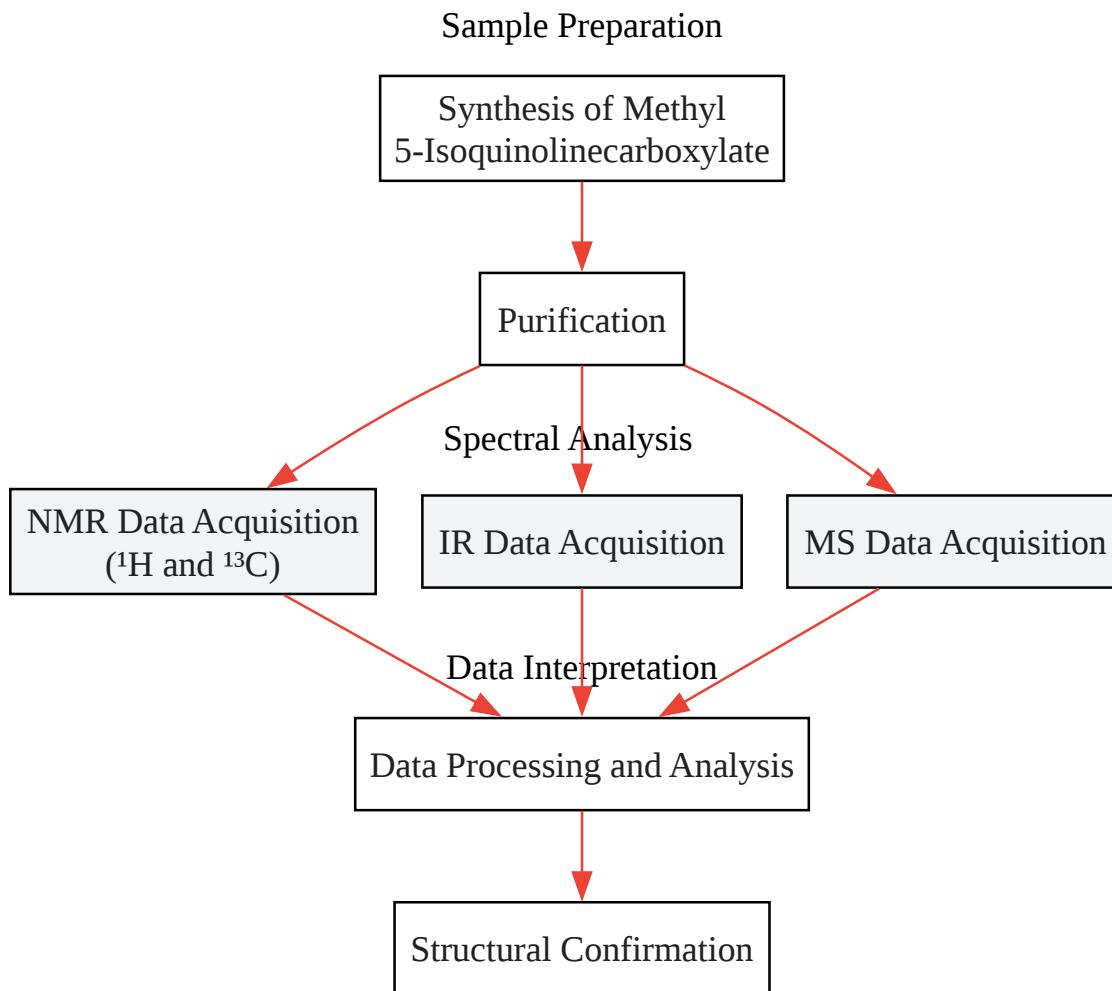
- ¹H NMR Spectroscopy: The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition would involve a standard pulse program with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be acquired on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy


The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample would be analyzed, either as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The spectrum would be recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry

Mass spectral analysis would be performed using a mass spectrometer, typically with an electrospray ionization (ESI) source for high-resolution mass data. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. The mass analyzer would be scanned over a range appropriate to detect the molecular ion and key fragments.


Visualization of Methodological Workflow

The following diagrams illustrate the logical flow of spectral analysis for structural elucidation and a general experimental workflow.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural elucidation of **methyl 5-isoquinolincarboxylate** using spectral data.

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for the synthesis and spectral characterization of **methyl 5-isquinolinecarboxylate**.

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 5-Isoquinolinecarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169681#methyl-5-isquinolinecarboxylate-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com